Methyl 3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropanoate
CAS No.:
Cat. No.: VC18107426
Molecular Formula: C11H12O5
Molecular Weight: 224.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H12O5 |
|---|---|
| Molecular Weight | 224.21 g/mol |
| IUPAC Name | methyl 3-(1,3-benzodioxol-5-yl)-3-hydroxypropanoate |
| Standard InChI | InChI=1S/C11H12O5/c1-14-11(13)5-8(12)7-2-3-9-10(4-7)16-6-15-9/h2-4,8,12H,5-6H2,1H3 |
| Standard InChI Key | VSGDKHSINZVQPE-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)CC(C1=CC2=C(C=C1)OCO2)O |
Introduction
Chemical Structure and Physicochemical Properties
Methyl 3-(benzo[d] dioxol-5-yl)-3-hydroxypropanoate belongs to the ester class, featuring a benzo[d] dioxole ring (a fused bicyclic structure with two oxygen atoms) substituted at the 5-position with a 3-hydroxypropanoate methyl ester group. The hydroxyl and ester functionalities confer both polar and reactive characteristics to the molecule.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 224.21 g/mol | |
| Density | 1.317±0.06 g/cm³ (predicted) | |
| Boiling Point | 346.7±42.0 °C (predicted) | |
| pKa | 10.74±0.20 (predicted) |
The compound’s density and boiling point align with esters of similar molecular complexity, while its slightly basic pKa suggests moderate proton-donating capacity under physiological conditions . The benzo[d] dioxole moiety contributes to its aromaticity and stability, which are critical for interactions in biological systems.
Synthesis and Reaction Pathways
The synthesis of methyl 3-(benzo[d] dioxol-5-yl)-3-hydroxypropanoate involves multi-step processes, often leveraging catalytic acylation and reduction strategies. A patented three-step method (CN1332736A) outlines a scalable industrial approach :
Step 1: Formation of Benzo dioxole Derivatives
Pyrocatechol (1,2-dihydroxybenzene) reacts with dihaloalkanes or dialkoxyalkanes in dipolar aprotic solvents (e.g., DMF, DMSO) at 70–190°C. For example, methylene chloride or dimethoxymethane yields unsubstituted or alkyl-substituted benzo dioxoles, respectively . Catalysts such as or enhance selectivity, achieving yields exceeding 90% .
Step 2: 5-Selective Catalytic Acylation
The benzo dioxole intermediate undergoes Friedel-Crafts acylation using acyl chlorides or anhydrides. Zinc-based catalysts (e.g., , ) direct electrophilic substitution to the 5-position, forming 5-alkanoyl derivatives . For instance, propionyl chloride yields 5-propanoylbenzo dioxole, a precursor to the target compound.
Step 3: Reduction to Hydroxyalkyl Derivatives
The 5-alkanoyl group is reduced to a hydroxalkyl moiety via catalytic hydrogenation (e.g., , ) or chemical reductants. This step converts the ketone group in intermediates like methyl 3-(benzo[d] dioxol-5-yl)-3-oxopropanoate into the secondary alcohol of the final product .
Comparative Analysis with Related Compounds
Methyl 3-(benzo[d] dioxol-5-yl)-3-hydroxypropanoate is structurally analogous to methyl 3-(benzo[d] dioxol-5-yl)-3-oxopropanoate (CAS 54011-33-5), differing by the oxidation state at the C3 position.
Table 2: Structural and Functional Comparisons
The hydroxypropanoate derivative’s alcohol group enhances hydrogen-bonding capacity, potentially improving solubility and target binding in biological systems compared to its ketone counterpart .
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